

# Serlopitant's Antipruritic Effect in Prurigo Nodularis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Serlopitant |           |
| Cat. No.:            | B1681636    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **serlopitant**'s performance in treating pruritus associated with prurigo nodularis (PN) against other therapeutic alternatives. The information is supported by experimental data from clinical trials and outlines detailed methodologies for key experiments.

## **Executive Summary**

Prurigo nodularis is a chronic inflammatory skin disease characterized by intensely itchy nodules. The itch-scratch cycle is a key component of its pathophysiology. **Serlopitant**, a selective neurokinin-1 receptor (NK1-R) antagonist, was developed to alleviate pruritus by blocking the action of substance P, a key neuropeptide involved in itch signaling. While Phase II clinical trials showed promising results in reducing itch, subsequent Phase III trials did not meet their primary endpoints, leading to the discontinuation of its development for this indication. This guide compares the clinical trial data of **serlopitant** with other emerging and established treatments for prurigo nodularis, including nemolizumab, dupilumab, nalbuphine, and aprepitant.

# Comparative Efficacy of Treatments for Prurigo Nodularis



The following tables summarize the quantitative data from clinical trials of **serlopitant** and its alternatives. The primary endpoint for most of these trials was the proportion of patients achieving a significant reduction in the Worst-Itch Numeric Rating Scale (WI-NRS) or a similar itch scale.

Table 1: Serlopitant Clinical Trial Results for Prurigo Nodularis

| Trial Phase            | Number of<br>Patients | Treatment<br>Group                                                | Placebo<br>Group                                                  | Primary<br>Endpoint<br>Met | Key<br>Findings                                                                              |
|------------------------|-----------------------|-------------------------------------------------------------------|-------------------------------------------------------------------|----------------------------|----------------------------------------------------------------------------------------------|
| Phase II<br>(TCP-102)  | 127                   | 48% reduction in average pruritus at 8 weeks[1]                   | 26% reduction in average pruritus at 8 weeks[1]                   | Yes                        | Statistically significant reduction in pruritus compared to placebo at weeks 2, 4, and 8.[1] |
| Phase III<br>(MTI-105) | 285                   | 26.45% of patients with ≥4-point WI-NRS improvement at week 10[2] | 20.31% of patients with ≥4-point WI-NRS improvement at week 10[2] | No                         | Numerical<br>advantage for<br>serlopitant<br>was not<br>statistically<br>significant.        |
| Phase III<br>(MTI-106) | 295                   | 25.90% of patients with ≥4-point WI- NRS improvement at week 10   | 18.95% of patients with ≥4-point WI- NRS improvement at week 10   | No                         | Numerical advantage for serlopitant was not statistically significant.                       |

Table 2: Alternative Treatments - Clinical Trial Results for Prurigo Nodularis



| Drug<br>(Mechanism<br>)                                      | Trial Phase              | Number of<br>Patients | Treatment<br>Group                                                              | Placebo<br>Group                                                 | Primary<br>Endpoint<br>Met |
|--------------------------------------------------------------|--------------------------|-----------------------|---------------------------------------------------------------------------------|------------------------------------------------------------------|----------------------------|
| Nemolizumab<br>(IL-31<br>Receptor<br>Antagonist)             | Phase III<br>(OLYMPIA 1) | 286                   | 58.4% with ≥4-point PP- NRS improvement at week 16                              | 16.7% with<br>≥4-point PP-<br>NRS<br>improvement<br>at week 16   | Yes                        |
| Nemolizumab<br>(IL-31<br>Receptor<br>Antagonist)             | Phase III<br>(OLYMPIA 2) | 274                   | 56.3% with ≥4-point PP- NRS improvement at week 16                              | 20.9% with ≥4-point PP- NRS improvement at week 16               | Yes                        |
| Dupilumab<br>(IL-4/IL-13<br>Receptor<br>Antagonist)          | Phase III<br>(PRIME)     | 151                   | 60% with ≥4-<br>point WI-NRS<br>improvement<br>at week 24                       | 18% with ≥4-<br>point WI-NRS<br>improvement<br>at week 24        | Yes                        |
| Dupilumab<br>(IL-4/IL-13<br>Receptor<br>Antagonist)          | Phase III<br>(PRIME2)    | 160                   | 37.2% with ≥4-point WI- NRS improvement at week 12                              | 22% with ≥4-<br>point WI-NRS<br>improvement<br>at week 12        | Yes                        |
| Nalbuphine ER (Kappa- opioid agonist, Mu- opioid antagonist) | Phase II                 | 62                    | 50% responder rate (≥50% reduction in worst-itch NRS) in completers (180mg BID) | Approached statistical significance (p=0.083) in MITT population | Mixed                      |
| Aprepitant<br>(NK1-R<br>Antagonist)                          | Phase II<br>(APREPRU)    | 58                    | No significant<br>difference<br>from placebo<br>in mean itch                    | No significant difference from treatment in                      | No                         |



intensity reduction

mean itch intensity

reduction

### **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

## Serlopitant Phase III Clinical Trial Protocol (MTI-105 & MTI-106)

- Study Design: These were multicenter, randomized, double-blind, placebo-controlled trials.
- Patient Population: Adults (18 years or older) with a diagnosis of prurigo nodularis, characterized by the presence of at least ten nodules on at least two different body areas.
   Patients were required to have a history of chronic pruritus for at least six months and a WI-NRS score of 7 or higher at screening.
- Treatment: Patients were randomized in a 1:1 ratio to receive either serlopitant 5 mg or a
  matching placebo orally once daily for 10 weeks. A 3-tablet loading dose was administered
  on the first day.
- Primary Efficacy Endpoint: The primary endpoint was the proportion of patients achieving a
   4-point or greater improvement from baseline on the WI-NRS at week 10.
- Assessments: The WI-NRS was self-reported by patients daily. Safety and tolerability were also assessed throughout the study.

### Murine Model of Prurigo Nodularis-like Lesions

While specific preclinical data for **serlopitant** in a PN model is not readily available, a representative experimental protocol for inducing and evaluating pruritus in a murine model is described below. This model recapitulates key features of human PN.

Animal Model: 6-8 week old C57BL/6 mice are typically used.



- Induction of PN-like Lesions:
  - Type 2 Inflammation: The back skin of the mice is treated daily with MC903 (a vitamin D3 analog) to induce a type 2 inflammatory environment.
  - Mechanical Scratching: The MC903-treated area is then subjected to repetitive
    mechanical scratching (e.g., 100 strokes with a cell scraper) daily for the first 14 days,
    followed by alternate-day MC903 and continued daily scratching for another 14 days. To
    prevent spontaneous scratching from interfering with the controlled mechanical scratching,
    the area is often bandaged.
- Treatment Administration: Test compounds (e.g., **serlopitant**) or vehicle are administered to the mice, typically orally or via injection, starting at a predetermined time point after the induction of the PN-like lesions.
- Assessment of Antipruritic Effect:
  - Behavioral Analysis: Spontaneous scratching behavior is video-recorded and quantified.
     This includes counting the number of scratching bouts directed at the affected area.
     Licking and biting behaviors can also be assessed as they may indicate itch or pain.
  - Histological Analysis: Skin biopsies are taken at the end of the study to assess for epidermal hyperplasia, dermal fibrosis, and inflammatory cell infiltration, which are characteristic of PN.

#### **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.





Click to download full resolution via product page

Serlopitant's Mechanism of Action





Click to download full resolution via product page

Prurigo Nodularis Murine Model Workflow

#### Conclusion

While **serlopitant** showed initial promise as a targeted therapy for the pruritus associated with prurigo nodularis, its failure to meet primary endpoints in Phase III trials underscores the complexity of treating this condition. The comparative data presented here highlights the superior efficacy of alternative agents, such as the IL-31 receptor antagonist nemolizumab and the IL-4/IL-13 receptor antagonist dupilumab, which have demonstrated robust and statistically significant reductions in itch and skin lesions in large-scale clinical trials. The detailed experimental protocols provide a framework for future preclinical and clinical research in the development of novel antipruritic therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Menlo's serlopitant meets endpoints in Phase II trial to treat prurigo nodularis patients Clinical Trials Arena [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Serlopitant's Antipruritic Effect in Prurigo Nodularis: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681636#validation-of-serlopitant-s-antipruritic-effect-in-a-prurigo-nodularis-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



